molecular formula C8H12ClNO2S B12725607 methyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride CAS No. 66319-20-8

methyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride

Cat. No.: B12725607
CAS No.: 66319-20-8
M. Wt: 221.71 g/mol
InChI Key: IFDLYTVTWMMYFZ-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C8H11NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride typically involves the reaction of ethyl thiophene-3-carboxylate with ammonia and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:

    Ethylation: Ethyl thiophene-3-carboxylate is reacted with ethyl iodide in the presence of a base such as potassium carbonate.

    Amination: The resulting ethylated product is then treated with ammonia to introduce the amino group.

    Methylation: Finally, the compound is methylated using methyl iodide to yield methyl 4-amino-5-ethylthiophene-3-carboxylate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds with biological molecules, potentially inhibiting or modifying their function. The thiophene ring can interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biological pathways, making the compound a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-5-methylthiophene-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.

    Methyl 4-(aminosulfonyl)-5-methylthiophene-3-carboxylate: Contains a sulfonyl group, offering different chemical properties.

Uniqueness

Methyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

66319-20-8

Molecular Formula

C8H12ClNO2S

Molecular Weight

221.71 g/mol

IUPAC Name

methyl 4-amino-5-ethylthiophene-3-carboxylate;hydrochloride

InChI

InChI=1S/C8H11NO2S.ClH/c1-3-6-7(9)5(4-12-6)8(10)11-2;/h4H,3,9H2,1-2H3;1H

InChI Key

IFDLYTVTWMMYFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CS1)C(=O)OC)N.Cl

Origin of Product

United States

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